4-Chloro-6-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUUEYOSBRYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Pharmacological Investigations of Nicotinamide Analogues
Modulation of Voltage-Gated Sodium Channels by Nicotinamide (B372718) Scaffolds
Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in excitable cells, making them key targets in the development of analgesics. The NaV1.8 subtype, in particular, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a significant target for pain management.
NaV1.8 Channel Inhibition by 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide Derivatives
Recent research has focused on the development of selective NaV1.8 inhibitors based on a 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold. nih.govcolab.wsresearchgate.net A systematic structure-activity relationship (SAR) study led to the synthesis of a series of compounds with modifications to this core structure. By introducing bicyclic aromatic fragments, researchers aimed to enhance the inhibitory activity and selectivity for the NaV1.8 channel. nih.gov
One particularly promising compound, designated as 2c in a notable study, demonstrated significant inhibitory activity against human NaV1.8 channels expressed in HEK293 cells. nih.govcolab.wsresearchgate.net This compound emerged from the strategic chemical modification of the nicotinamide scaffold, underscoring the potential of this chemical class for developing potent NaV1.8 inhibitors.
Isoform Selectivity Profiles of NaV1.8 Inhibitors
A critical aspect of developing NaV channel blockers for pain is ensuring high selectivity for the target isoform (NaV1.8) over other isoforms, such as those crucial for cardiac (NaV1.5) and central nervous system (NaV1.1, NaV1.7) function, to minimize the risk of adverse effects. The nicotinamide derivatives developed have shown promising selectivity profiles.
Compound 2c, for instance, exhibited over 200-fold selectivity for NaV1.8 compared to the NaV1.1, NaV1.5, and NaV1.7 channels. nih.govcolab.wsresearchgate.net This high degree of selectivity is a key indicator of a potentially safer therapeutic agent, as it suggests a reduced likelihood of off-target effects that have plagued earlier, less selective sodium channel blockers.
| Compound | Target | IC50 (nM) | Selectivity vs. NaV1.1 | Selectivity vs. NaV1.5 | Selectivity vs. NaV1.7 |
| Compound 2c | Human NaV1.8 | 50.18 ± 0.04 | >200-fold | >200-fold | >200-fold |
This table presents the inhibitory activity and selectivity profile of a key nicotinamide derivative against various voltage-gated sodium channel isoforms.
Analgesic Potential of Nicotinamide Derivatives in Preclinical Models
The ultimate test for a potential analgesic is its efficacy in relevant preclinical models of pain. The promising in vitro profile of the nicotinamide derivatives prompted further investigation into their in vivo analgesic effects.
In a post-surgical mouse model, a condition that mimics acute post-operative pain in humans, compound 2c demonstrated significant analgesic potency. colab.wsresearchgate.net These findings validate the therapeutic potential of targeting NaV1.8 with this class of compounds and suggest that nicotinamide-based inhibitors could be developed into non-addictive analgesics with reduced cardiac liabilities. colab.ws The efficacy of nicotinamide derivatives in such models is a crucial step in their journey towards potential clinical development for pain management. oregonstate.edunih.gov
Nicotinamide N-Methyltransferase (NNMT) Inhibition by Nicotinamide Analogues
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a role in the metabolism of nicotinamide and the detoxification of xenobiotics. nih.govresearchgate.net It catalyzes the methylation of nicotinamide to form N-methylnicotinamide. nih.gov Overexpression of NNMT has been linked to various diseases, including cancer, making it an attractive therapeutic target.
Mechanistic Studies of NNMT Inhibition
Researchers have explored various strategies to inhibit NNMT, with nicotinamide analogues being a key area of investigation. One innovative approach involves the concept of "suicide inhibition," where the enzyme itself activates the inhibitor. Certain halogenated pyridines, such as 4-chloropyridine (B1293800) and 4-chloronicotinamide, have been identified as suicide substrates for NNMT. researchgate.netnih.govacs.org
The proposed mechanism involves the NNMT-catalyzed methylation of the pyridine (B92270) nitrogen. This methylation significantly enhances the electrophilicity of the C4 position on the pyridine ring. nih.govresearchgate.net The now highly reactive N-methylated product becomes susceptible to nucleophilic attack by a nearby non-catalytic cysteine residue (C159) within the enzyme. nih.govacs.org This results in the covalent modification and irreversible inactivation of NNMT. Because the inhibitor is generated by the enzyme's own catalytic activity, this strategy offers the potential for high selectivity and reduced off-target effects. acs.org
Suicide Inhibition-Based Protein Labeling Strategies for NNMT
The principle of suicide inhibition has been further leveraged to develop novel protein labeling strategies for NNMT. By incorporating an alkyne handle into the structure of a 4-chloropyridine-based suicide inhibitor, researchers have created a probe that can be used to selectively label NNMT in vitro and within cells. acs.org
This "suicide inhibition-based protein labeling" (SIBLing) strategy works as follows: the alkyne-substituted 4-chloropyridine is taken up by cells and methylated by NNMT. nih.gov The resulting reactive species then forms a covalent bond with the enzyme. The incorporated alkyne tag can then be visualized or captured using "click chemistry," for example, by coupling it to a fluorescent reporter molecule. This powerful technique allows for the direct monitoring of NNMT activity and engagement by the inhibitor in a cellular context, providing a valuable tool for drug discovery and for studying the biology of NNMT. acs.org
Therapeutic Implications of NNMT Modulation in Disease Contexts
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in cellular metabolism. It catalyzes the methylation of nicotinamide (NAM), a form of vitamin B3, using S-adenosyl-methionine (SAM) as a methyl donor to produce 1-methylnicotinamide (B1211872) (MNam) and S-adenosyl-l-homocysteine (SAH). mdpi.comnih.gov This process is crucial as it can regulate the levels of NAM, a precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), and generate SAH, a precursor of homocysteine (Hcy). nih.gov Consequently, the modulation of NNMT activity has emerged as a promising therapeutic strategy for various metabolic diseases. nih.gov
Elevated expression and activity of NNMT have been associated with metabolic syndrome, a cluster of conditions including obesity, insulin (B600854) resistance, type 2 diabetes, and hyperlipidemia. mdpi.comnih.gov Studies in both animal models and humans have shown a correlation between higher NNMT levels in adipose tissue and liver with these metabolic disorders. nih.gov The inhibition of NNMT is theorized to exert beneficial effects by preventing the depletion of the NAD+ precursor pool and reducing the production of SAH. nih.gov This can lead to increased energy expenditure, reduced fat accumulation, and improved insulin sensitivity. nih.gov
As a result, the development of small molecule inhibitors targeting NNMT is an active area of research. nih.gov While various nicotinamide-based inhibitors have been developed and studied for their potential in treating metabolic syndrome, specific research detailing the activity of 4-Chloro-6-methylnicotinamide as an NNMT inhibitor is not extensively covered in currently available scientific literature. The therapeutic potential of NNMT inhibitors, however, underscores the importance of continued investigation into novel nicotinamide analogues.
Antiviral Activities of Nicotinamide Derivatives
The broad biological activity of nicotinamide derivatives extends to the field of virology. Researchers have investigated various analogues for their ability to inhibit the replication of several significant human viruses.
Inhibition of Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV) by 6-methylnicotinamide (B127979) Derivatives
While specific studies focusing on the antiviral properties of this compound against HBV, HCV, or HIV are limited, research into related compounds provides a basis for potential activity. For instance, the niacin analogue 6-Aminonicotinamide has been identified as a novel inhibitor of Hepatitis B Virus (HBV) replication and HBsAg production. nih.govnih.gov This compound was found to significantly decrease viral markers both in laboratory cell cultures and in animal models. nih.gov The mechanism of action for 6-Aminonicotinamide involves the inhibition of HBV promoter activities by reducing the levels of the transcription factor PPARα, which in turn suppresses HBV RNA transcription. nih.gov
Furthermore, other modified nicotinic acid derivatives have been explored for their anti-HIV potential. A study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives identified them as dual inhibitors of HIV-1 reverse transcriptase. mdpi.com The development of drugs that are effective against both HIV and HBV is a critical area of clinical research, as co-infection is common due to shared transmission routes. nih.gov Several nucleoside reverse transcriptase inhibitors, such as lamivudine (B182088) and tenofovir, possess dual activity against both viruses and are recommended components of antiretroviral therapy for co-infected individuals. nih.govhiv.gov
These findings highlight that the nicotinamide scaffold is a viable starting point for the development of antiviral agents. However, direct evidence and detailed mechanistic studies concerning this compound's efficacy against HBV, HCV, or HIV are not presently available in the literature.
Antimicrobial Activities of Nicotinamide Analogues
The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Nicotinamide derivatives have been synthesized and evaluated for their potential to inhibit the growth of pathogenic bacteria and fungi.
Antibacterial and Antifungal Potential of Synthesized Nicotinamide Derivatives
Research has demonstrated that synthetic derivatives of nicotinamide can exhibit significant antibacterial and antifungal properties. nih.govresearchgate.net Studies have involved creating novel series of compounds, such as nicotinic acid hydrazides and 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives, and testing their efficacy against a panel of clinically relevant microbes. nih.govresearchgate.netbg.ac.rslatamjpharm.org
These compounds have been evaluated against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal species like Candida albicans. nih.govresearchgate.net The data from these studies, often presented as minimum inhibitory concentration (MIC), indicate the potency of these derivatives.
Although direct antimicrobial testing data for this compound is not specified in the reviewed literature, the results for other synthesized nicotinamide derivatives are promising. The tables below summarize findings for representative nicotinamide analogues from various studies, illustrating the potential of this class of compounds.
Table 1: Antibacterial Activity of a Synthesized Nicotinamide Derivative (NC 3) Data sourced from studies on nicotinic acid hydrazides. nih.govbg.ac.rs
| Microorganism | Strain | Minimum Inhibitory Concentration (mM) for 50% Growth Inhibition |
| Pseudomonas aeruginosa | ATCC 27853 | 0.016 |
| Klebsiella pneumoniae | NCIMB 9111 | 0.016 |
| Staphylococcus aureus | ATCC 6538 | 0.064 |
| Enterococcus faecalis | ATCC 29212 | 0.064 |
Table 2: Antifungal Activity of a Synthesized Nicotinamide Derivative (NC 4) Data sourced from studies on nicotinic acid hydrazides. nih.govbg.ac.rs
| Microorganism | Strain | Concentration for Complete Inhibition (mM) |
| Candida albicans | ATCC 24433 | < 1 |
These findings suggest that modifications to the nicotinamide structure can yield compounds with potent antimicrobial activity, justifying further investigation into derivatives like this compound. nih.gov
Other Biological Targets and Mechanistic Studies
Beyond defined therapeutic areas, nicotinamide analogues are studied for their effects on fundamental cellular processes, which can provide insights into new biological targets and mechanisms of action.
Mitochondrial Respiration Modulation by Nicotinamide Analogues
Nicotinamide and its analogues are intrinsically linked to mitochondrial function through their role as precursors to nicotinamide adenine dinucleotide (NAD+). nih.gov NAD+ is a critical coenzyme in cellular metabolism, acting as a key electron carrier in the mitochondrial respiratory chain for the production of ATP. nih.gov The ratio of its oxidized (NAD+) to reduced (NADH) form also regulates the activity of numerous metabolic enzymes. nih.gov
Mitochondrial dysfunction is a hallmark of aging and many age-related diseases. restorativemedicine.org Research has shown that systemic levels of NAD+ decline with age, and this decline is associated with impaired mitochondrial function. restorativemedicine.orgelifesciences.org Consequently, strategies to boost NAD+ levels, such as supplementation with NAD+ precursors like nicotinamide riboside (NR), are being actively investigated. news-medical.netmdpi.com Supplementation with these analogues has been shown to raise NAD+ levels, stimulate the activity of NAD+-dependent enzymes like sirtuins, and improve mitochondrial biogenesis and function. nih.gov
Neuroprotective Effects of Nicotinamide Derivatives in Neurological Models
Comprehensive searches of scientific literature and databases did not yield specific research findings on the neuroprotective effects of this compound. While the broader class of nicotinamide derivatives, including nicotinamide itself and its primary metabolite 1-methylnicotinamide, has been investigated for neuroprotective properties in various neurological models, no studies detailing such activities for the 4-chloro-6-methyl substituted analogue were identified.
Research into nicotinamide and its derivatives has shown potential neuroprotective mechanisms, such as the modulation of cellular energy, reduction of oxidative stress, and anti-inflammatory and anti-apoptotic effects. nih.govresearchtrends.netnih.gov For instance, nicotinamide has been shown to reduce brain infarction and improve neurological outcomes in animal models of ischemic stroke. researchtrends.net It is thought to exert these effects by preventing the depletion of neuronal ATP during cerebral ischemia and inhibiting inflammatory and apoptotic pathways. researchtrends.net Furthermore, studies have indicated that nicotinamide can attenuate retinal neurodegeneration in diabetic models by reducing oxidative DNA damage and supporting DNA repair mechanisms. nih.gov
The immediate metabolite of nicotinamide, 1-methylnicotinamide (MNA), has also been evaluated for its neuroprotective capabilities. In models of acute excitotoxicity, MNA demonstrated a weak neuroprotective ability by reducing oxidative stress and stabilizing calcium imbalance, although it was not found to directly inhibit NMDA receptors. nih.gov The expression of nicotinamide N-methyltransferase (NNMT), the enzyme that catalyzes the formation of MNA from nicotinamide, has been shown to be cytoprotective against various mitochondrial toxins in neuroblastoma cells. nih.gov
However, it is crucial to note that these findings relate to nicotinamide and 1-methylnicotinamide. The specific substitutions of a chloro group at the 4-position and a methyl group at the 6-position of the nicotinamide structure, as in this compound, would significantly alter the molecule's chemical properties. These alterations would likely affect its biological activity, including any potential neuroprotective effects. Without dedicated research on this compound, it is not scientifically valid to extrapolate the activities of other nicotinamide derivatives to this specific compound.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation and Related Metabolic Pathways
There is no available scientific literature or research data indicating that this compound acts as an activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) or has any investigated effects on its related metabolic pathways.
PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. frontiersin.org Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and oxidation in tissues such as the liver, heart, and skeletal muscle. nih.govnih.gov Synthetic agonists of PPARα, like fibrates, are used clinically to treat dyslipidemia. frontiersin.org
While some nicotinamide-related compounds have been investigated for their effects on various cellular receptors and enzymes, the current body of scientific evidence does not connect this compound to the PPARα signaling pathway. The interaction of a small molecule with a nuclear receptor like PPARα is highly dependent on its specific chemical structure to allow for binding to the ligand-binding pocket and subsequent conformational changes that lead to receptor activation. The chloro and methyl substitutions on the nicotinamide scaffold of this compound create a unique chemical entity, and its potential to interact with PPARα has not been reported in published research.
Therefore, any discussion of PPARα activation and its associated metabolic pathways in the context of this compound would be purely speculative and without a scientific basis.
Structure Activity Relationship Sar Studies of Chloro Substituted Nicotinamide Analogues
Impact of Substituent Position on Biological Activity
The specific placement of substituents on the nicotinamide (B372718) ring is a critical determinant of biological activity. Research has shown that even minor changes in substituent position can lead to significant shifts in potency and efficacy.
For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives developed as potential fungicides, the position of a chloro group on the pyridine (B92270) ring was found to be highly influential. Studies indicated that having a chloro substituent at the sixth position was beneficial for increasing fungicidal activity. This highlights the strategic importance of the C-6 position for enhancing the desired biological effect in this class of compounds.
This principle is not unique to nicotinamides. In other classes of biologically active molecules, the substitution pattern dictates the compound's interaction with its biological target. For example, studies on antifungal nicotinamide analogues have shown that substitutions at the ortho, meta, and para positions of an attached aniline (B41778) ring can have dramatically different outcomes. In one series, a meta-substitution was optimal for activity. A para-substitution was tolerated but led to a twofold decrease in potency, while an ortho-substitution resulted in a complete loss of antifungal activity. nih.gov This demonstrates that steric and electronic effects, governed by substituent position, are key to a molecule's ability to bind effectively to its target.
Table 1: Effect of Substituent Position on Antifungal Activity of Nicotinamide Analogues nih.gov
| Compound | Substituent Position on Aniline Ring | Relative Potency |
|---|---|---|
| Lead Compound | meta | High |
| Analogue 1 | para | Moderate (2-fold decrease) |
| Analogue 2 | ortho | Inactive |
Interactive Data Table
Influence of Halogenation Patterns on Potency and Selectivity
In the context of nicotinamide analogues, chlorine is a frequently employed substituent. Research into N-(arylmethoxy)-2-chloronicotinamides has led to the discovery of compounds with significant herbicidal activity. nih.gov One specific derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, which features a total of three chlorine atoms across its structure, demonstrated excellent herbicidal effects against duckweed, with a potent IC₅₀ value of 7.8 μM. nih.gov
Further studies on fungicidal nicotinamides have explored different halogenation patterns on the pyridine ring. Comparing compounds with a single chloro group at the C-6 position to those with a dichloro pattern at the C-5 and C-6 positions revealed that the 5,6-dichloro substituted analogue possessed significantly higher fungicidal activity. This suggests a synergistic effect where the electronic and steric properties of the two chlorine atoms enhance the molecule's interaction with its fungal target.
The specific nature of the halogen atom (e.g., fluorine, chlorine, bromine) and its placement can also lead to different outcomes. While introducing chlorine and bromine into an aniline ring of certain nicotinamide analogues proved unfavorable for antifungal activity, fluorine substitution was tolerated, albeit with some reduction in potency. nih.gov This underscores that the influence of halogenation is highly context-dependent, relying on the specific molecular scaffold and the biological target.
Effects of Side Chain Modifications on Biological Efficacy
Modifications to the amide side chain of the nicotinamide core represent another critical avenue for SAR studies. Altering the length, bulk, and chemical nature of this side chain can significantly affect a compound's biological efficacy by influencing factors like binding affinity, solubility, and metabolic stability.
One study systematically investigated the influence of alkyl side chain length on the antifungal efficacy of N-alkyl nicotinamide-based compounds. nih.gov Researchers synthesized a series of nicotinamides with varying alkyl chain lengths and tested them against several fungal species. The results showed a clear trend: fungicidal activity increased as the number of carbon atoms in the side chain grew, peaking with a tetradecyl (C14) chain. nih.gov However, further prolongation of the alkyl chain beyond this optimal length led to a decrease in activity. nih.gov This parabolic relationship suggests a delicate balance between increasing lipophilicity, which can enhance membrane interaction, and excessive bulk, which may hinder binding to the target site.
Similarly, in the development of nicotinamide cofactor biomimetics, the length of the linker chain between the nicotinamide and a secondary aromatic ring was found to be crucial for redox activity. researchgate.net Unexpected benefits were observed for analogues with shorter linkers of two or three carbon atoms. researchgate.netnih.gov These findings indicate that the spatial relationship between different parts of the molecule, dictated by the side chain or linker, is essential for optimal function.
Table 2: Influence of Alkyl Side Chain Length on Antifungal Activity nih.gov
| Side Chain | Relative Antifungal Growth Inhibition |
|---|---|
| Short Alkyl Chain | Low |
| Medium Alkyl Chain | Moderate |
| Tetradecyl (C14) | High (Optimal) |
| Long Alkyl Chain (>C14) | Decreased |
Interactive Data Table
Stereochemical Considerations in Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in determining biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereoselective recognition, binding preferentially to one enantiomer (a non-superimposable mirror image) over the other.
This principle is evident in the development of nicotinamide-based compounds. For example, in a series of piperidinyl-nicotinamides designed as somatostatin (B550006) receptor subtype 5 (SST5) antagonists, the receptor demonstrated strong enantiodiscrimination. nih.gov In one of the sub-series, only the (R)-enantiomer was found to bind to the receptor, highlighting the precise spatial arrangement required for interaction. nih.gov
The importance of stereochemistry extends to related nucleotide analogues as well. In the synthesis of nicotinamide riboside (NR), a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), two anomeric forms (α and β) can be generated. However, only the β-form is biochemically relevant and active in biological systems. Therefore, synthetic strategies are specifically designed to be β-stereoselective to produce the biologically active isomer.
These examples underscore that a complete SAR profile must consider the stereochemical properties of the molecule, as different stereoisomers can have vastly different potencies, efficacies, and even different biological activities altogether.
Computational Approaches in SAR Elucidation
In modern drug discovery, computational methods are indispensable tools for elucidating and predicting structure-activity relationships, providing insights that guide the synthesis and testing of new analogues. nih.gov Techniques such as molecular docking, density functional theory (DFT), and quantitative structure-activity relationship (QSAR) modeling are used to understand how nicotinamide analogues interact with their biological targets at a molecular level.
Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method has been successfully used to study nicotinamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Docking simulations showed that potent analogues could bind effectively within the substrate cavity of the enzyme, and the calculated interaction energies correlated with their observed inhibitory activity. nih.gov
Density functional theory (DFT) calculations are employed to investigate the electronic properties of molecules and understand trends in their reactivity. researchgate.netnih.gov This approach has been used to study nicotinamide cofactor biomimetics, providing a theoretical framework to explain experimental observations related to their redox potentials and the role of linker length in their activity. researchgate.netnih.gov By correlating experimental results with descriptors from DFT calculations, researchers can identify the specific structural features that govern the desired biological properties. nih.gov These computational insights accelerate the design-build-test-learn cycle, enabling a more rational approach to the development of optimized nicotinamide analogues.
Derivatives and Analogues of 4 Chloro 6 Methylnicotinamide in Research
Nicotinamide-Based Scaffolds in Modern Drug Discovery
The nicotinamide (B372718) scaffold is a privileged structure in drug design due to its fundamental role in biological systems and its synthetic tractability. As an essential component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), it is central to cellular metabolism and redox reactions. nih.govgoogle.com This inherent biological relevance makes it an attractive starting point for developing therapeutic agents that can modulate the activity of various enzymes.
Researchers have successfully developed a wide array of nicotinamide derivatives with significant biological activities. rsc.org These compounds have found applications as fungicides, insecticides, and herbicides in agriculture. nih.gov For example, the fungicide boscalid (B143098) incorporates a 2-chloronicotinamide (B82574) moiety and functions as a succinate (B1194679) dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain in fungi. nih.govnih.gov Inspired by such successes, scientists have designed and synthesized novel nicotinamide derivatives that also target this enzyme, leading to compounds with potent fungicidal properties. nih.govnih.gov
Beyond agriculture, nicotinamide-based scaffolds are prominent in oncology and metabolic disease research. A significant area of investigation is the development of inhibitors for enzymes like histone deacetylases (HDACs) and nicotinamide N-methyltransferase (NNMT). nih.govrsc.org HDAC inhibitors are a class of anti-cancer agents, and researchers have designed nicotinamide derivatives that show promising inhibitory activity against specific HDAC isoforms, such as HDAC3. rsc.org Similarly, NNMT is implicated in various cancers and metabolic disorders, and nicotinamide analogues have been developed as potent inhibitors of this enzyme. nih.gov The design strategy often involves modifying the substituents on the pyridine (B92270) ring to enhance potency and selectivity. nih.gov
The table below summarizes selected examples of therapeutic targets and applications for nicotinamide-based compounds.
| Therapeutic Target/Application Area | Example of Nicotinamide-Based Compound Class | Mechanism/Role of Nicotinamide Scaffold |
| Fungicides | Succinate Dehydrogenase Inhibitors (SDHIs) | Forms the core structure that binds to the enzyme's active site, disrupting fungal respiration. nih.govnih.gov |
| Oncology | Histone Deacetylase (HDAC) Inhibitors | Acts as a zinc-binding group (ZBG) or part of the scaffold that interacts with the enzyme's active site. rsc.org |
| Metabolic Diseases & Oncology | Nicotinamide N-methyltransferase (NNMT) Inhibitors | Serves as a substrate analogue that binds to the enzyme, inhibiting its catalytic activity. nih.gov |
| Herbicides | Various | The pyridine ring is a key structural feature in many agrochemicals, including herbicides like fluroxypyr. nih.gov |
Chloro-Substituted Nicotinamide Compounds as Synthetic Intermediates
Chloro-substituted pyridines, including nicotinamide derivatives, are highly valuable synthetic intermediates in organic chemistry. The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide range of functional groups. This reactivity is crucial for building more complex molecular architectures from a relatively simple starting material.
The synthesis of these chlorinated intermediates often begins with a corresponding hydroxy- or oxo-pyridine derivative. A common method involves treating the hydroxylated precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to replace the hydroxyl group with a chlorine atom. chemicalbook.comchemicalbook.comatlantis-press.com This transformation is a key step in the synthesis of many biologically active molecules.
Once formed, the chloro-substituted nicotinamide or its precursors can undergo various coupling and displacement reactions. For instance, the chlorine atom can be displaced by amines, thiols, or other nucleophiles to generate a library of new derivatives. This strategy is frequently employed in the synthesis of agrochemicals and pharmaceuticals. The synthesis of (S)-2-(2-chloronicotinamido)propyl benzoates, for example, starts with 2-chloronicotinic acid, which is activated to an acyl chloride and then reacted with an amine to form the final amide product. nih.gov Similarly, N-(thiophen-2-yl) nicotinamide derivatives have been prepared via the acylation of a substituted thiophen-2-amine with a chlorinated nicotinoyl chloride. mdpi.com
The following table outlines a general synthetic pathway for utilizing chloro-substituted nicotinic acids.
| Step | Reaction | Reagents | Purpose |
| 1 | Chlorination | Phosphorus Oxychloride (POCl₃) | Converts a hydroxynicotinic acid to a chloro-substituted nicotinic acid. chemicalbook.com |
| 2 | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Activates the carboxylic acid for subsequent amidation. nih.govmdpi.com |
| 3 | Amidation | Amine (R-NH₂) | Couples the nicotinoyl chloride with an amine to form the target nicotinamide derivative. nih.govmdpi.com |
This synthetic versatility makes chloro-substituted nicotinamides essential building blocks for creating diverse chemical libraries for screening and drug discovery.
Investigation of Solid-State Forms and Crystal Engineering Strategies for Nicotinamide Derivatives
The physical properties of an active pharmaceutical ingredient (API), such as solubility and dissolution rate, are critically dependent on its solid-state form. nih.govnih.gov Crystal engineering is the discipline of designing and synthesizing solid crystalline materials with desired properties. For nicotinamide and its derivatives, this field focuses on understanding and controlling polymorphism (the ability of a compound to exist in multiple crystal forms) and forming co-crystals. nsf.gov
Nicotinamide itself is known to be highly polymorphic, with multiple crystal forms identified from both melt and solution crystallization. nsf.gov These polymorphs can have different stabilities, melting points, and dissolution profiles, which can significantly impact pharmaceutical formulation. The study of these forms is essential for ensuring the consistency and efficacy of a drug product.
A particularly successful crystal engineering strategy for nicotinamide derivatives is co-crystallization. A co-crystal is a crystalline material composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions. nih.govrsc.org Nicotinamide is an excellent "co-former" because its amide group can form robust hydrogen bonds with the functional groups of other molecules, such as the carboxylic acids found in many APIs.
This approach has been effectively used to enhance the physicochemical properties of poorly soluble drugs. By forming a co-crystal with nicotinamide, the dissolution rate and solubility of drugs like fenofibrate (B1672516) and ibuprofen (B1674241) have been significantly improved. nih.govnih.govijpsonline.com The formation of these new crystalline phases is confirmed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR). nih.govnih.gov For instance, the PXRD pattern of an ibuprofen-nicotinamide co-crystal shows unique diffraction peaks that are distinct from those of either of the individual components, providing strong evidence of a new solid phase. nih.gov
The table below lists examples of nicotinamide co-crystals and their improved properties.
| API | Co-former | Method of Preparation | Improved Property |
| Fenofibrate | Nicotinamide | Antisolvent addition, Kneading, Solution crystallization nih.govijpsonline.com | Enhanced dissolution rate and solubility. nih.govijpsonline.com |
| Ibuprofen | Nicotinamide | Slow evaporation nih.gov | Formation of a new crystalline phase with potentially improved solubility. nih.gov |
The ability to systematically modify the solid-state properties of APIs through co-crystallization with safe and well-understood molecules like nicotinamide represents a powerful tool in pharmaceutical development. rsc.org
Analytical Methodologies for 4 Chloro 6 Methylnicotinamide and Metabolites
Quantitative Analysis Using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective LC-MS/MS method can be developed for the determination of 4-Chloro-6-methylnicotinamide in biological fluids such as plasma or serum. The method would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Biological samples typically require a protein precipitation step to remove larger molecules that can interfere with the analysis. This is commonly achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is then collected for analysis.
Chromatographic Separation: Chromatographic separation is essential to resolve this compound from endogenous matrix components and any potential isomers or metabolites. A reversed-phase C18 column is often suitable for the separation of nicotinamide (B372718) analogues. The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small amount of formic acid to improve ionization) and an organic component (e.g., acetonitrile or methanol). The gradient elution allows for the effective separation of compounds with varying polarities.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound, the protonated molecule [M+H]⁺ would serve as the precursor ion. The selection of product ions is based on the fragmentation pattern of the precursor ion in the collision cell.
Based on the structure of this compound, plausible MRM transitions can be predicted. The precursor ion would be m/z 171.0/173.0 due to the chlorine isotope pattern. A likely fragmentation would involve the loss of the amide group (NH₂), resulting in a prominent product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| This compound | 171.0 | 154.0 | 15-25 | Positive ESI |
| 6-chloronicotinamide (B47983) (IS) | 157.0 | 140.0 | 15-25 | Positive ESI |
Method Development and Validation Parameters for Nicotinamide Analogues
The development and validation of a bioanalytical method for nicotinamide analogues like this compound should adhere to established regulatory guidelines. youtube.com Key validation parameters ensure the reliability, reproducibility, and accuracy of the analytical data. resolian.com
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is paramount. resolian.com This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
Linearity and Range: The linearity of the method is established by analyzing a series of calibration standards over a specified concentration range. A linear regression analysis is performed on the peak area ratios of the analyte to the internal standard versus the nominal concentration. The correlation coefficient (r²) should ideally be ≥ 0.99.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. resolian.com These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria are typically within ±15% for accuracy (±20% at the lower limit of quantification) and a coefficient of variation (CV) of ≤15% for precision (≤20% at the LLOQ).
Recovery and Matrix Effect: Extraction recovery is the efficiency of the sample preparation process in extracting the analyte from the biological matrix. The matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte. resolian.com Both are critical parameters to assess for ensuring the accuracy of the quantification.
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Stability | Analyte stable under various storage and handling conditions |
Application of Internal Standards in Bioanalytical Assays (e.g., 6-chloronicotinamide)
The use of an internal standard (IS) is fundamental in quantitative LC-MS/MS analysis to compensate for variability during sample preparation and analysis. biopharmaservices.com An ideal IS is a stable isotope-labeled (SIL) version of the analyte. However, when a SIL-IS is not available, a structural analogue can be used. wuxiapptec.com
For the analysis of this compound, 6-chloronicotinamide is a suitable structural analogue to be used as an internal standard. It shares a similar chemical structure, which suggests it will have comparable extraction recovery and ionization efficiency. Its different molecular weight allows for its distinction from the analyte in the mass spectrometer.
The selection of an appropriate internal standard is a critical step in method development. cerilliant.com The IS should be added to the samples as early as possible in the workflow to account for variability in all subsequent steps. biopharmaservices.com The concentration of the IS should be consistent across all samples and calibration standards to ensure accurate normalization of the analyte response. The performance of the IS is monitored throughout the validation and sample analysis to ensure it effectively tracks the analyte's behavior. bioanalysis-zone.com
Computational Chemistry and Molecular Modeling of Nicotinamide Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. This technique is crucial for understanding the binding mode and affinity of potential drug candidates.
In studies involving nicotinamide (B372718) analogues, molecular docking simulations have been effectively employed to elucidate their interactions with various biological targets. For instance, research on nicotinamide riboside, a naturally occurring analogue of niacin (vitamin B3), has utilized molecular docking to investigate its potential as a multi-target agent against SARS-CoV-2. These simulations targeted key viral and human proteins, including the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), Spike protein (Spro), Main protease (Mpro), Papain-like protease (PLpro), and the human Angiotensin-converting enzyme 2 (ACE2) and Inosine-5'-monophosphate dehydrogenase (IMPDH). The results from these docking studies indicated that nicotinamide riboside and its active metabolite, nicotinamide mononucleotide (NMN), could effectively bind to the active sites of these proteins, suggesting a potential competitive inhibitory mechanism. nih.govnih.gov
Similarly, docking studies on other nicotinamide derivatives have been performed to understand their inhibitory potential against various enzymes. For example, in the development of inhibitors for nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in various diseases, molecular docking has been a key tool to predict the binding orientation of newly synthesized compounds within the enzyme's active site. mdpi.com
While specific molecular docking data for 4-Chloro-6-methylnicotinamide is not extensively available in the public domain, the established methodologies used for other nicotinamide analogues provide a clear framework for how such studies would be conducted. A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software such as AutoDock or GOLD, the ligand would be docked into the defined binding site of the receptor. mdpi.com
Analysis of Results: The resulting binding poses would be analyzed to determine the binding affinity (usually expressed as a docking score) and to visualize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.
The insights gained from such simulations would be invaluable for predicting the biological targets of this compound and for guiding the design of more potent and selective analogues.
| Target Protein | Ligand | Key Interactions Observed in Analogues | Potential Implication for this compound |
| SARS-CoV-2 RdRp | Nicotinamide Riboside | Hydrogen bonding, hydrophobic interactions | Potential antiviral activity |
| Human ACE2 | Nicotinamide Riboside | Interactions with key binding site residues | Modulation of viral entry |
| NNMT | Various Inhibitors | Pi-stacking, hydrogen bonds | Inhibition of metabolic pathways |
Molecular Dynamics Simulations and Alchemical Free Energy Calculations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. This technique complements the static picture provided by molecular docking by offering insights into the stability of ligand-receptor complexes and the thermodynamics of binding.
MD simulations have been applied to study the behavior of nicotinamide derivatives in biological environments. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations have been used to investigate the enzymatic deamination of nicotinamide to nicotinic acid by nicotinamidase. jlu.edu.cnresearchgate.net These simulations elucidated the multi-step reaction mechanism, including proton transfer and nucleophilic attack, and identified the rate-determining step of the reaction. jlu.edu.cn Such detailed mechanistic understanding is crucial for the design of enzyme inhibitors.
In the context of ligand-protein interactions, MD simulations are often used to refine the poses obtained from molecular docking and to calculate the binding free energy. The stability of the complex formed between nicotinamide riboside and its target proteins in the aforementioned SARS-CoV-2 study was further validated using MD simulations. nih.gov
Alchemical Free Energy Calculations are a sophisticated class of methods used in conjunction with MD simulations to accurately predict the binding affinities of ligands to their receptors. These calculations involve computationally "transforming" one molecule into another (an "alchemical" transformation) to determine the free energy difference between them. This approach is particularly powerful for predicting the effect of small chemical modifications on binding affinity, making it an ideal tool for lead optimization in drug discovery.
System Setup: The docked complex of this compound and the target protein would be placed in a simulated environment, typically a box of water molecules with appropriate ions to mimic physiological conditions.
Simulation: The system would be subjected to a simulation run, where the movements of all atoms are calculated over a period of nanoseconds or longer.
Analysis: The trajectory from the simulation would be analyzed to assess the stability of the complex, identify key persistent interactions, and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or alchemical free energy calculations.
These advanced simulations would provide a more accurate and dynamic understanding of the interaction between this compound and its biological targets.
| Simulation Technique | Application to Nicotinamide Analogues | Information Gained |
| QM/MM MD | Enzymatic deamination of nicotinamide | Detailed reaction mechanism, identification of rate-determining steps. jlu.edu.cnresearchgate.net |
| Classical MD | Binding of nicotinamide riboside to SARS-CoV-2 targets | Stability of the ligand-protein complex, dynamic interaction patterns. nih.gov |
| Alchemical Free Energy | (General Application) | Precise calculation of relative binding affinities. |
Advanced Quantum Chemical Methods for Intermolecular Interactions (e.g., QTAIM, NCI)
To gain a deeper understanding of the nature of intermolecular interactions, advanced quantum chemical methods are employed. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are two such powerful techniques that analyze the electron density distribution to characterize chemical bonds and non-covalent interactions.
QTAIM analysis can identify and characterize hydrogen bonds and other weak interactions that are crucial for the binding of a ligand to its receptor. tandfonline.com Studies on nicotinamide have used QTAIM to analyze the nature of hydrogen bonding interactions in its crystalline structure, revealing that these interactions have a partially covalent character. tandfonline.com Similarly, QTAIM has been applied to understand the bonding in complexes involving substituted pyridines, the core scaffold of this compound. nih.govnih.govresearchgate.net
NCI analysis complements QTAIM by providing a visual representation of non-covalent interactions in three-dimensional space, making it easier to identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
For this compound, these methods could be used to:
Analyze the intramolecular interactions that determine its conformational preferences.
Characterize the specific non-covalent interactions (e.g., halogen bonds involving the chlorine atom) that it forms with amino acid residues in the binding site of a target protein.
Quantify the strength and nature of these interactions, providing a more detailed picture than what is available from classical molecular mechanics-based methods.
| Quantum Chemical Method | Application to Nicotinamide and Pyridine (B92270) Derivatives | Insights Provided |
| QTAIM | Analysis of hydrogen bonding in nicotinamide trimers. tandfonline.com | Characterization of the strength and covalent nature of hydrogen bonds. |
| QTAIM | Study of bonding in metal complexes with substituted pyridines. nih.govnih.govresearchgate.net | Elucidation of the electronic effects of substituents on bonding. |
| NCI | (General Application) | Visualization and characterization of non-covalent interaction patterns. |
In Silico Prediction of Biological Activity and ADMET Profiles
In silico methods are extensively used to predict the biological activity and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates early in the discovery process. These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities.
The biological activity of a compound can be predicted using various approaches, including ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, such as molecular docking, predict activity based on the interaction of the compound with its biological target.
ADMET prediction is typically performed using quantitative structure-activity relationship (QSAR) models and other machine learning-based approaches. There are numerous software tools and web servers available, such as SwissADME and ADMET Predictor, that can predict a wide range of properties. researchgate.netsimulations-plus.comdovepress.com
For a novel compound like this compound, a comprehensive in silico ADMET profiling would typically include the prediction of:
Physicochemical Properties: Molecular weight, logP (lipophilicity), solubility, and pKa.
Absorption: Gastrointestinal absorption, oral bioavailability, and blood-brain barrier permeability.
Distribution: Plasma protein binding and volume of distribution.
Metabolism: Prediction of metabolic sites and inhibition of cytochrome P450 (CYP) enzymes.
Excretion: Prediction of renal clearance.
Toxicity: Prediction of various toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity. mdpi.com
Studies on various chlorinated compounds and nicotinamide derivatives have demonstrated the utility of these predictive models. For example, in silico ADMET studies of chlorinated ethanoanthracene derivatives as potential antidepressant agents have been conducted to assess their drug-likeness and potential toxicities. mdpi.com
A hypothetical ADMET profile for this compound, based on its structure, might suggest good oral bioavailability due to its relatively small size and moderate lipophilicity. The presence of the chlorine and methyl groups would likely influence its metabolic profile.
| ADMET Property | Predicted Parameter | Importance in Drug Discovery |
| Absorption | Gastrointestinal (GI) Absorption, Blood-Brain Barrier (BBB) Permeation | Determines the route of administration and potential for CNS effects. |
| Distribution | Plasma Protein Binding (PPB), Volume of Distribution (VDss) | Affects the amount of free drug available to act on the target. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Induction | Predicts potential for drug-drug interactions. |
| Excretion | Renal Clearance | Influences the dosing frequency. |
| Toxicity | Hepatotoxicity, Cardiotoxicity, Mutagenicity | Identifies potential safety concerns early in development. |
Medicinal Chemistry Applications and Therapeutic Potential of Nicotinamide Derivatives
Targeting Ion Channels for Pain Management
The primary documented application of 4-Chloro-6-methylnicotinamide in medicinal chemistry is as a chemical intermediate in the synthesis of novel therapeutic agents targeting ion channels for pain management. Specifically, it has been used in the development of pyrazole compounds designed as T-type calcium channel blockers. google.com
T-type calcium channels are a class of voltage-gated ion channels that play a crucial role in the transmission of pain signals within the nervous system. The development of antagonists for these channels is a key strategy in the search for new analgesics.
In a patent describing the synthesis of pyrazole compounds with potential therapeutic effects for pain, this compound is listed as a reactant in the synthetic pathway. google.com The process involves a multi-step chemical reaction where this compound is transformed to create the core structure of the final pyrazole compounds, which are the active T-type calcium channel blockers. google.com
Table 1: Synthesis Step Involving this compound
| Reactant | Reagents | Product Class | Therapeutic Target |
|---|
This table illustrates the role of this compound as a precursor in the synthesis of potential pain management therapies.
Strategies for Anticancer Therapies through NNMT Inhibition
A thorough review of scientific literature does not reveal any specific studies or data linking this compound to the inhibition of Nicotinamide (B372718) N-methyltransferase (NNMT) for anticancer therapies. While other nicotinamide derivatives are being investigated as NNMT inhibitors, there is no publicly available research that specifically identifies this compound as an active agent in this area.
Development of Antiviral Agents
There is currently no specific research available in the public domain that details the investigation or application of this compound as an antiviral agent.
Design of Antimicrobial Agents
Scientific literature lacks specific studies on the antimicrobial properties of this compound. While the broader class of nicotinamide derivatives has been explored for antimicrobial activity, no data was found pertaining to this specific compound.
Emerging Therapeutic Indications and Translational Research Opportunities
The documented role of this compound is currently confined to its use as a synthetic intermediate. Its utility in the creation of T-type calcium channel blockers for pain management suggests that the core structure of this molecule is amenable to chemical modification to produce biologically active compounds.
The absence of research into other therapeutic areas, such as NNMT inhibition, antiviral, or antimicrobial applications, represents a significant gap in the understanding of this compound's potential. Future translational research could explore the synthesis of novel derivatives from this compound and screen them for a wider range of biological activities. The established synthetic pathway for T-type calcium channel blockers could serve as a starting point for creating libraries of related compounds for broader pharmacological testing. Such exploratory work would be necessary to determine if this compound or its direct derivatives have any therapeutic potential beyond their current application as a chemical building block.
Agrochemical Applications of Nicotinamide Derivatives
Role as Intermediates in Pesticide and Agrochemical Synthesis
Nicotinamide (B372718) derivatives, more broadly referred to as pyridinecarboxamides, serve as crucial intermediates in the synthesis of various pesticides. They form the core structure of several commercially successful fungicides, herbicides, and insecticides. The synthesis of these agrochemicals often involves the modification of the pyridine (B92270) ring and the amide group to optimize biological activity, selectivity, and environmental profile.
The general synthetic utility of nicotinamides stems from the reactivity of the pyridine ring and the ability to introduce diverse substituents. For instance, the chlorine atom in chloro-substituted nicotinic acids is a versatile handle for introducing other functional groups via nucleophilic substitution reactions. This allows for the creation of extensive libraries of derivative compounds for biological screening.
While direct synthetic routes employing 4-Chloro-6-methylnicotinamide to produce specific, named pesticides are not found in the reviewed literature, the broader class of compounds is well-represented. For example, the fungicide boscalid (B143098) is a prominent nicotinamide derivative. nih.gov The synthesis of such compounds typically involves the coupling of a substituted nicotinic acid (or its acid chloride) with a specific aniline (B41778) derivative.
Research Findings on Nicotinamide Derivatives as Synthesis Intermediates
| Intermediate Class | Target Agrochemical Type | Example of Commercialized Product | Key Synthetic Step |
| Substituted 2-Chloronicotinic Acids | Fungicides (SDHI) | Boscalid | Amide bond formation with a substituted aniline |
| Various Nicotinamide Derivatives | Herbicides | N/A (Various patented compounds) | Coupling with phenoxy or other moieties |
| Pyridinecarboxamide Scaffolds | Insecticides | Flonicamid | Amidation and further functionalization |
This table represents the general role of the nicotinamide class as intermediates. No specific data was found for this compound.
Enhancing Agrochemical Performance through Advanced Formulation Strategies
The performance of an agrochemical active ingredient is highly dependent on its formulation. Advanced formulation strategies aim to improve the efficacy, stability, and safety of the product, while also reducing its environmental impact. For nicotinamide derivatives, various formulation types have been developed.
Common formulations for solid nicotinamide-based pesticides include wettable powders (WP) and water-dispersible granules (WG). These are mixed with water by the end-user to form a sprayable suspension. Liquid formulations include emulsifiable concentrates (EC), which contain the active ingredient dissolved in a solvent along with emulsifying agents, and suspension concentrates (SC), where fine particles of the active ingredient are dispersed in an aqueous medium.
A notable application for nicotinamide itself (the parent compound) in agrochemical formulations is its use as a synergist. The U.S. Environmental Protection Agency (EPA) has approved nicotinamide for use as a synergist in pesticide products, with a maximum concentration of 0.5% in the formulation for application to growing crops. epa.gov A synergist is a substance that, while it may have little or no pesticidal effect on its own, enhances the activity of the primary active ingredient.
For the broader class of nicotine-related insecticides known as neonicotinoids, systemic application through seed treatment is a key formulation strategy. wikipedia.org The pesticide is coated onto the seed before planting. After germination, the active ingredient is taken up by the roots and distributed throughout the plant, providing protection against sucking insects. wikipedia.org While not directly about this compound, this illustrates an advanced delivery strategy for a related class of compounds.
Advanced Formulation Strategies for Nicotinamide-Related Agrochemcials
| Formulation Strategy | Description | Potential Advantage | Example from Nicotinamide/Related Classes |
| Wettable Powder (WP) | A fine powder containing the active ingredient, a wetting agent, and a dispersing agent, to be mixed with water. | Ease of handling and storage of a solid product. | Used for various patented herbicidal nicotinamide derivatives. google.com |
| Emulsifiable Concentrate (EC) | A liquid formulation where the active ingredient is dissolved in a water-immiscible solvent with emulsifiers. | Good stability and spontaneous emulsion formation upon dilution. | Developed for fungicidal pyridinecarboxamide compounds. google.com |
| Synergistic Mixture | Inclusion of a non-pesticidal or weakly pesticidal compound to enhance the efficacy of the main active ingredient. | Increased pest control with lower amounts of the primary pesticide. | Nicotinamide is used as a synergist in various pesticide formulations. epa.gov |
| Seed Treatment | The pesticide is applied to the seed prior to planting for systemic uptake. | Targeted delivery, reduced spray drift, and protection from early-season pests. | A primary application method for neonicotinoid insecticides. wikipedia.org |
| Tablet Formulation | A solid tablet form of the pesticide for soil application. | Controlled release and ease of application for systemic pest control. | Investigated for neonicotinoids to control insect vectors in tomatoes. researchgate.net |
This table illustrates formulation strategies for the broader class of nicotinamide-related compounds due to the absence of specific data for this compound.
Future Research Directions and Challenges
Design and Synthesis of Highly Selective Pharmacological Agents
A primary challenge in modern drug discovery is the creation of agents that interact with high specificity with their intended biological target, thereby minimizing off-target effects. The 4-Chloro-6-methylnicotinamide scaffold offers a promising foundation for developing such selective molecules.
A notable advancement has been the design of selective inhibitors for the NaV1.8 sodium channel, a genetically validated target for pain, using a closely related 5-chloro-6-methylnicotinamide scaffold. nih.govresearchgate.net Researchers successfully synthesized a series of compounds with potent inhibitory activity against NaV1.8 while demonstrating high selectivity (>200-fold) over other sodium channel isoforms like NaV1.1, NaV1.5, and NaV1.7. nih.gov The strategy involved introducing bicyclic aromatic fragments to the core nicotinamide (B372718) structure to optimize interactions within the target's binding pocket. nih.gov
Future design strategies will likely focus on leveraging computational modeling and structural biology to refine these interactions further. The key challenge lies in modulating the electronics and sterics of the nicotinamide ring and its substituents to achieve exquisite selectivity for other therapeutically relevant targets. For instance, another significant target for nicotinamide analogues is Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer. nih.govpatsnap.commdpi.com While some chloro-substituted nicotinamides have shown activity against NNMT, achieving high selectivity over other methyltransferases and NAD+-utilizing enzymes remains a significant hurdle. nih.gov Future research will need to explore novel substitutions on the this compound core that can exploit subtle differences in the binding sites of these enzymes.
Table 1: Selectivity Profile of a Representative Chloro-methyl-nicotinamide Analogue
| Target | IC50 (nM) | Selectivity Fold (vs. NaV1.8) |
|---|---|---|
| Human NaV1.8 | 50.18 | - |
| Human NaV1.1 | >10,000 | >200 |
| Human NaV1.5 | >10,000 | >200 |
| Human NaV1.7 | >10,000 | >200 |
Data derived from studies on a closely related 5-chloro-6-methylnicotinamide scaffold. nih.gov
Understanding In Vivo Target Engagement and Pharmacodynamic Profiles
Synthesizing a potent and selective molecule is only the first step; confirming that it reaches and interacts with its target in a living system (in vivo target engagement) is a critical challenge. For analogues of this compound, this necessitates the development of robust biomarkers and advanced imaging techniques.
Pharmacokinetic studies on related nicotinamide compounds have laid some groundwork, but understanding the relationship between drug concentration and biological effect (pharmacodynamics) for novel analogues requires specific tools. researchgate.net For example, after demonstrating that a NaV1.8 inhibitor based on this scaffold had analgesic effects in a mouse model of post-surgical pain, the next step is to quantify how much of the drug is bound to NaV1.8 channels in the relevant nerve tissues at effective doses. researchgate.net This is a significant challenge due to the low expression levels of such targets.
Future research must focus on developing positron emission tomography (PET) ligands or other imaging agents derived from the this compound scaffold to visualize target engagement non-invasively. Another direction is the development of sensitive bioassays to measure downstream markers of target activity. For NNMT inhibitors, this could involve measuring levels of the product, 1-methylnicotinamide (B1211872) (MNA), in plasma or tissues as a surrogate for enzyme inhibition. nih.govpatsnap.com A key challenge will be to ensure these biomarkers are sensitive and specific enough to guide clinical dose selection. Furthermore, some inhibitors of nicotinamide-based targets have shown discrepancies between biochemical potency and cellular activity, highlighting the challenge of achieving effective target engagement within the complex intracellular environment. nih.gov
Discovery and Validation of Novel Biological Targets and Pathways
While targets like NaV1.8 and NNMT are well-established, the this compound scaffold has the potential to modulate other, currently unknown, biological pathways. A major future research direction is to use well-characterized analogues as chemical probes to discover these novel targets.
This can be achieved through techniques like chemical proteomics, where a modified this compound analogue is used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. The challenge lies in distinguishing specific, functionally relevant interactions from non-specific binding.
Furthermore, phenotypic screening, where libraries of diverse analogues are tested for their effects on cell behavior (e.g., cancer cell growth, inflammation), could reveal unexpected activities. If a compound shows a promising effect, the subsequent challenge is target deconvolution—the process of identifying the specific molecular target responsible for the observed phenotype. This is a resource-intensive process that requires a combination of genetic and biochemical approaches. Once a novel target is identified, rigorous validation is required to confirm its role in disease and its suitability for therapeutic intervention. Nicotinamide itself is known to interact with a wide range of enzymes, including sirtuins and PARPs, and future research must validate whether new analogues of this compound can be designed to selectively target these pathways for therapeutic benefit. nih.govnih.gov
Innovation in Synthetic Methodologies for Complex Nicotinamide Scaffolds
The exploration of the full therapeutic potential of the this compound scaffold depends on the ability to synthesize a wide variety of complex analogues efficiently and sustainably. While classical methods for creating amide bonds exist, they are often not ideal for generating large, diverse chemical libraries. rsc.org
A key challenge is the development of synthetic routes that allow for precise and flexible modification at all positions of the nicotinamide core. Future research will increasingly focus on innovative, greener synthetic methodologies. For example, the use of biocatalysis, employing enzymes like lipase (B570770) to form the amide bond under mild conditions, offers a sustainable alternative to traditional chemical methods. rsc.org Continuous-flow microreactors are another promising avenue, allowing for shorter reaction times, higher yields, and improved safety compared to batch processing. rsc.org
The primary challenge in applying these modern techniques is their adaptation to the specific steric and electronic properties of this compound and its derivatives. For instance, the chlorine atom can be a useful synthetic handle for cross-coupling reactions to introduce complexity, but reaction conditions must be carefully optimized to avoid unwanted side reactions. Innovations that enable late-stage functionalization, where complex fragments are added in the final steps of a synthesis, will be crucial for rapidly generating diverse analogues for biological screening.
Translational Research and Clinical Development Potential of this compound Analogues
Translating a promising compound from the laboratory to the clinic is a complex, multi-stage process fraught with challenges. For analogues of this compound, this journey will require a deep understanding of their metabolic fate, potential toxicities, and ultimate therapeutic window.
One of the first hurdles in translational research is establishing a robust preclinical safety profile. Nicotinamide itself can cause side effects at high doses, and the metabolic products of novel analogues must be carefully characterized. nih.govharvard.edu The accumulation of certain metabolites of NAD+ precursors has been flagged as a potential risk, necessitating thorough toxicological evaluation of any new clinical candidate. nih.govresearchgate.net
A significant challenge for nicotinamide-based therapies is predicting their efficacy in humans based on animal models. The metabolism and pathophysiology of diseases can differ significantly between species. For example, while preclinical studies of nicotinamide in models of Alzheimer's disease have been encouraging, translating these findings to effective human therapies remains a major goal. researchgate.netnih.gov The clinical development of this compound analogues will require the identification of specific patient populations most likely to benefit and the development of companion diagnostics to monitor treatment response. Overcoming the high failure rate of drugs in clinical trials will depend on rigorous preclinical validation and intelligently designed studies that carefully assess both safety and on-target efficacy in humans.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-6-methylnicotinamide with high purity?
- Methodology : Begin with nicotinamide derivatives as precursors and employ regioselective chlorination at the 4-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions. Introduce the methyl group at the 6-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) . Final characterization should include melting point analysis and spectroscopic validation (¹H/¹³C NMR, FT-IR) .
Q. How should researchers conduct a literature review to identify gaps in this compound research?
- Methodology : Use databases like PubMed, SciFinder, and Reaxys to compile primary literature. Filter results by keywords (e.g., "nicotinamide derivatives," "chlorination mechanisms") and prioritize peer-reviewed journals. Critically assess methodologies in existing studies—note inconsistencies in synthetic yields, unaddressed spectroscopic anomalies, or unexplored biological targets. Secondary sources (review articles) should be cross-referenced with primary data to verify claims .
Q. What are best practices for characterizing this compound using NMR and X-ray crystallography?
- Methodology : For NMR, dissolve the compound in deuterated DMSO or CDCl₃ and acquire ¹H/¹³C spectra at 400 MHz or higher. Assign peaks using 2D techniques (COSY, HSQC) and compare with computed chemical shifts from DFT. For X-ray crystallography, grow single crystals via slow evaporation (solvent: ethanol/water mix). Refine structures using SHELXL, ensuring R-factor < 5% and validation via CCDC deposition .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute molecular orbitals, electrostatic potential maps, and charge distribution. Validate against experimental UV-Vis spectra. For thermochemical properties, incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve accuracy in bond dissociation energies and ionization potentials .
Q. What strategies are effective in resolving contradictions in spectroscopic data for this compound?
- Methodology : Replicate conflicting experiments under standardized conditions (solvent, temperature, concentration). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For ambiguous NMR signals, employ variable-temperature NMR or NOESY to probe dynamic effects. Cross-validate with computational predictions (e.g., gauge-including atomic orbital DFT for chemical shifts) .
Q. How to design experiments to explore this compound’s potential in medicinal chemistry?
- Methodology : Develop a hypothesis-driven workflow:
Target identification : Use molecular docking (AutoDock Vina) to screen against enzymes like NAD-dependent deacetylases (e.g., SIRT1).
SAR studies : Synthesize analogs with substituent variations (e.g., 4-F, 6-ethyl) and assay for inhibitory activity (IC₅₀ via fluorescence polarization).
ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays. Validate in vivo efficacy in disease models (e.g., murine metabolic syndrome) .
Q. How to integrate FAIR data principles in managing research data for this compound?
- Methodology : Use electronic lab notebooks (e.g., Chemotion ELN) to document procedures, raw data, and metadata. Deposit spectral data in repositories like RADAR4Chem with standardized descriptors (InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N). Ensure interoperability by formatting datasets according to IUPAC guidelines and linking to persistent identifiers (DOIs) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
